Diethanolamine Fusidate: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes
Diethanolamine Fusidate: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) fusidate is the diethanolamine salt of fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum.[1] The active component, fusidic acid, is a potent inhibitor of bacterial protein synthesis and is primarily used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mechanism of action, targeting the elongation phase of protein synthesis, results in minimal cross-resistance with other antibiotic classes.[3] This guide provides a detailed technical overview of the molecular mechanism, quantitative data on its activity, and key experimental protocols used in its study. Diethanolamine fusidate offers similar activity to other fusidate salts, with the fusidate ion being the active entity responsible for its antibacterial properties.[4]
Molecular Mechanism of Action
Fusidic acid's primary target is the bacterial elongation factor G (EF-G), a GTPase essential for two critical steps in protein synthesis: the translocation of peptidyl-tRNA during the elongation cycle and the recycling of ribosomal subunits after translation termination.[3][5]
The mechanism proceeds as follows:
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Binding to the Ribosome-EF-G Complex: EF-G, in its GTP-bound state, binds to the ribosome to facilitate the movement of tRNAs and mRNA after a peptide bond has been formed.[6]
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GTP Hydrolysis and Translocation: Upon binding, EF-G hydrolyzes GTP to GDP, a conformational change that powers the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome.[7]
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Inhibition by Fusidic Acid: Fusidic acid does not prevent the initial binding or the GTP hydrolysis. Instead, it binds to and stabilizes the post-translocation complex of the ribosome, EF-G, and GDP.[3][7][8] The drug wedges itself in a pocket between domains II and III of EF-G, effectively locking EF-G onto the ribosome.[9][10]
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Stalling of Protein Synthesis: This stable, inactive ribosome-EF-G-GDP-fusidic acid complex prevents the release of EF-G from the ribosome.[8] Consequently, the A-site remains blocked, a new aminoacyl-tRNA cannot bind, and the elongation cycle is halted, leading to the cessation of protein synthesis.
Fusidic acid also inhibits the EF-G-dependent ribosome recycling process, which is necessary to release ribosomes from mRNA after translation is complete.[5] It has been suggested that the inhibition of ribosome recycling may be a key target, occurring at lower concentrations of fusidic acid than required to halt peptide elongation.[3]
Quantitative Data on Fusidic Acid Activity
The inhibitory effect of fusidic acid has been quantified in various biochemical and microbiological assays. The data below summarizes key findings from the literature.
| Parameter | Value | Organism/System | Comments | Reference(s) |
| KI (Inhibition Constant) | 1 µM | E. coli cell-free system | For inhibition of EF-G induced GTP hydrolysis cycles on apo-ribosomes. | [5] |
| K50 (50% Inhibition) | 0.1 µM | E. coli cell-free system | For inhibition of ribosomal recycling. | [3][11] |
| MIC90 (Min. Inhibitory Conc.) | 0.12 mg/L | S. aureus (including MRSA) | Potent activity against clinical isolates. | [3] |
| MIC90 | 0.25 mg/L | Coagulase-negative staphylococci | High susceptibility observed. | [3] |
| MIC90 | 4 mg/L | Enterococcus spp. | Moderate activity. | [3] |
| MIC90 | 8 mg/L | Streptococcus pyogenes | Moderate activity. | [3] |
| MIC90 | 2 mg/L | Clostridium difficile | Moderate activity against this anaerobe. | [3] |
| MIC90 | 1 mg/L | Neisseria gonorrhoeae | Susceptible Gram-negative species. | [3] |
Key Experimental Methodologies
The study of fusidic acid's mechanism of action relies on several key in vitro experimental protocols.
Ribosome Isolation and Purification
Active 70S ribosomes are typically isolated from logarithmic phase bacterial cultures (e.g., E. coli or S. aureus).
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Cell Lysis: Bacterial cells are harvested and lysed, often by mechanical means such as a French press or sonication, in a buffer containing magnesium ions to maintain ribosome integrity.
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Clarification: The lysate is centrifuged at low speed (e.g., 30,000 x g) to remove cell debris, yielding an S30 crude extract.
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Sucrose (B13894) Gradient Centrifugation: The S30 extract is layered onto a sucrose density gradient (e.g., 10-40%) and subjected to ultracentrifugation. This separates ribosomal components based on their size.
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Fraction Collection: Fractions corresponding to the 70S monosomes are collected.
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Washing and Concentration: Ribosomes are often washed with high-salt buffers to remove associated factors and then pelleted and resuspended in a suitable storage buffer.
In Vitro Translation Inhibition Assay
This assay measures the effect of an inhibitor on the synthesis of a protein from an mRNA template in a cell-free system.[12]
-
System Preparation: A coupled transcription-translation system or a translation system using purified components (ribosomes, tRNAs, amino acids, initiation/elongation factors) is prepared.[12]
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Reaction Setup: The reaction mixture includes a buffer, an energy source (ATP, GTP), amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine, or fluorescently tagged), an mRNA template (e.g., encoding a model protein), and the cell extract or purified components.
-
Inhibitor Addition: Varying concentrations of fusidic acid (or diethanolamine fusidate) are added to the experimental tubes, with a vehicle control (e.g., DMSO) in the control tubes.
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Incubation: The reaction is incubated at 37°C for a set period to allow for protein synthesis.
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Quantification: The reaction is stopped (e.g., by adding trichloroacetic acid, TCA). The TCA precipitates the newly synthesized proteins, which are then captured on a filter. The amount of incorporated radiolabeled or fluorescent amino acid is measured using a scintillation counter or fluorometer, respectively.
-
Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce protein synthesis by 50%.
Ribosome Binding and EF-G GTPase Assays
These assays are used to quantify the interaction of fusidic acid with the ribosome-EF-G complex.
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Complex Formation: Purified 70S ribosomes are incubated with EF-G and a non-hydrolyzable GTP analog (e.g., GDPCP) or GTP in the presence of fusidic acid to form a stable complex. Often, radiolabeled GTP (e.g., [³H]-GTP) is used.
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Filter Binding Assay: The reaction mixture is passed through a nitrocellulose filter. The large ribosome-EF-G complex is retained on the filter, while unbound small molecules (like free GTP) pass through.
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Quantification: The amount of radioactivity retained on the filter is measured, which is proportional to the amount of EF-G bound to the ribosome.
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GTPase Activity Measurement: To measure GTP hydrolysis, the release of inorganic phosphate (B84403) (Pi) from GTP is monitored, often using a colorimetric assay or by separating radiolabeled GDP and GTP by thin-layer chromatography. The inhibition constant (KI) can be determined by measuring the rate of GTP hydrolysis at various fusidic acid concentrations.[5]
Visualizations of Pathways and Workflows
Mechanism of Action of Fusidic Acid
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethanolamine Fusidate | TargetMol [targetmol.com]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 9. Inhibition of fusidic acid resistance through restricting conformational flexibility in domain III of EF-G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
